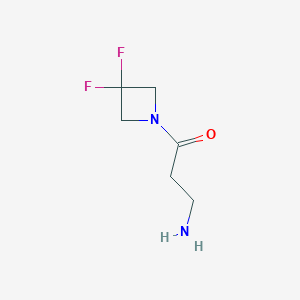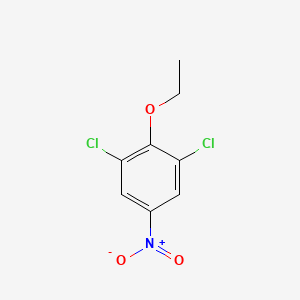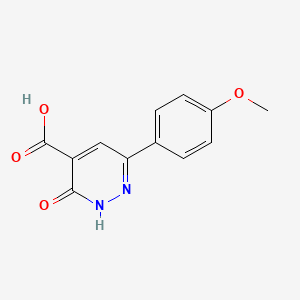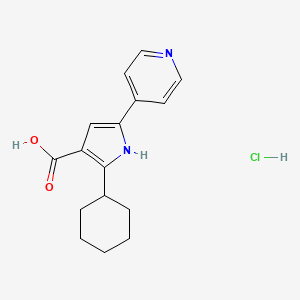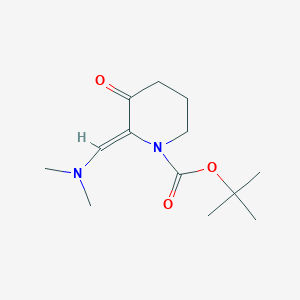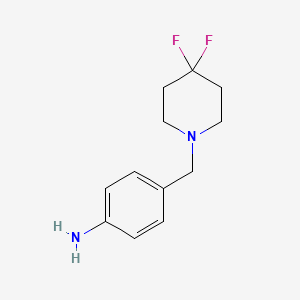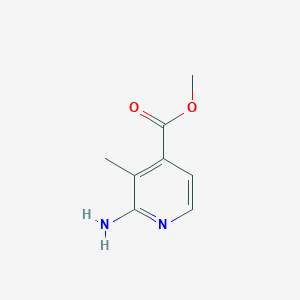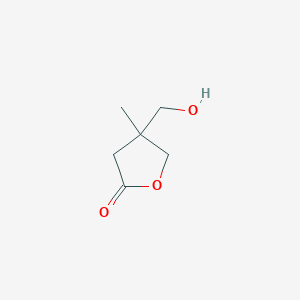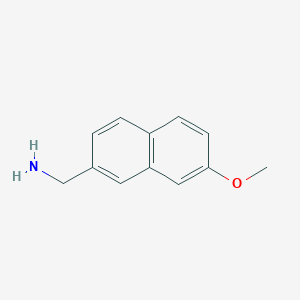
(7-Methoxy-naphthalen-2-yl)methanamin
Übersicht
Beschreibung
(7-Methoxynaphthalen-2-yl)methanamine is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Methoxynaphthalen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methoxynaphthalen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Eine Reihe von Derivaten von (7-Methoxy-naphthalen-2-yl)methanamin wurden synthetisiert und auf ihre potenzielle antibakterielle Aktivität hin untersucht. Die minimale Hemmkonzentration (MHK) dieser Verbindungen wurde mit einer Mikrodilutionstechnik gegen verschiedene bekannte Bakterienstämme bestimmt. Diese Forschung deutet darauf hin, dass diese Derivate vielversprechende Kandidaten für die Entwicklung neuer antibakterieller Mittel sein könnten .
Pharmazeutische Synthese
Die Verbindung wurde bei der Synthese neuer pharmazeutischer Derivate verwendet, wie zum Beispiel N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamid, das durch Reaktion von 2,2-Diphenylethan-1-amin mit Naproxen hergestellt wurde. Das resultierende Naproxen-Derivat wurde vollständig analysiert und charakterisiert, was auf seine potenzielle Verwendung in pharmazeutischen Anwendungen hindeutet .
Wirkmechanismus
- Its role is to prevent and treat frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- “(7-Methoxynaphthalen-2-yl)methanamine” is absorbed in the gastrointestinal tract. It reaches the urinary tract, where it exerts its effects. Hydrolysis converts it to formaldehyde. Formaldehyde is excreted via urine. The acidic urinary environment enhances its antimicrobial activity .
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
(7-Methoxynaphthalen-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (7-Methoxynaphthalen-2-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, (7-Methoxynaphthalen-2-yl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (7-Methoxynaphthalen-2-yl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, (7-Methoxynaphthalen-2-yl)methanamine can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Methoxynaphthalen-2-yl)methanamine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (7-Methoxynaphthalen-2-yl)methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to (7-Methoxynaphthalen-2-yl)methanamine has been observed to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (7-Methoxynaphthalen-2-yl)methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, (7-Methoxynaphthalen-2-yl)methanamine can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
(7-Methoxynaphthalen-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, (7-Methoxynaphthalen-2-yl)methanamine may influence the activity of other metabolic enzymes, thereby altering the balance of various metabolic pathways .
Transport and Distribution
The transport and distribution of (7-Methoxynaphthalen-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, (7-Methoxynaphthalen-2-yl)methanamine may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of (7-Methoxynaphthalen-2-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (7-Methoxynaphthalen-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (7-Methoxynaphthalen-2-yl)methanamine is essential for elucidating its precise biochemical roles .
Eigenschaften
IUPAC Name |
(7-methoxynaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPRJBXQNSEOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


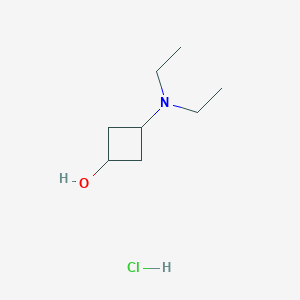
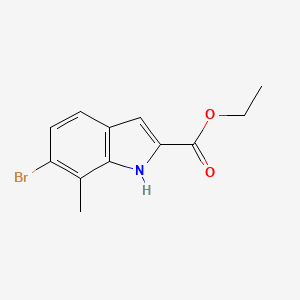
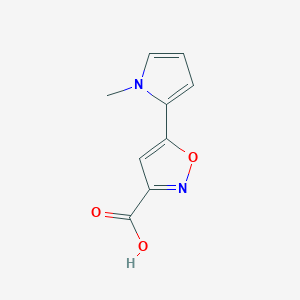
![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)
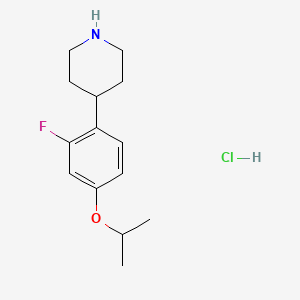
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
